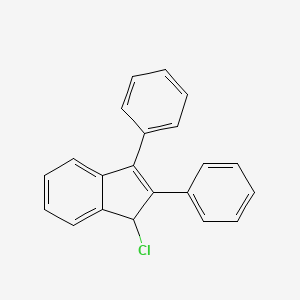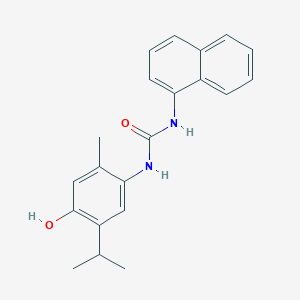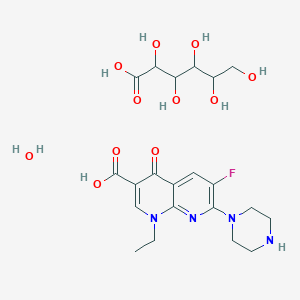
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- typically involves a multifaceted gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy. This method utilizes 1,3-diphenylprop-2-yn-1-one substrates and involves a series of reactions including Michael addition, cyclization, and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include gold (I) catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as dyes and pigments.
Wirkmechanismus
The mechanism by which 12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn can result in various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12H-Benzo[a]xanthen-12-one: Another member of the xanthene family with similar structural features.
Benzo[a]acridin-12(7H)-one: A compound with a similar core structure but different functional groups.
Uniqueness
12H-Benzo(b)xanthen-12-one, 7,8,9,10-tetrahydro-11-hydroxy- is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
83344-78-9 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
11-hydroxy-7,8,9,10-tetrahydrobenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H14O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h3-4,7-9,18H,1-2,5-6H2 |
InChI-Schlüssel |
KOPHPPXQHXENLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C3=C(C=C2C1)OC4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)










